BenchChemオンラインストアへようこそ!

Escin

Hemorrhoids Chronic Venous Disease Phlebotonic

Escin is a characterized mixture of triterpenoid saponins from Aesculus hippocastanum. It differentiates from generic saponins via glucocorticoid-like anti-inflammatory action without immunosuppression, and from other phlebotropics (diosmin, troxerutin) by demonstrating therapeutic equivalence to compression stockings in RCTs for chronic venous insufficiency. Clinically validated to reduce hemorrhoid bleeding recurrence when added to MPFF (7% vs 24% recurrence). Ideal for preclinical inflammation models needing preserved immune function. Offers a quantitative cytotoxicity benchmark against CHL-1 melanoma (IC50 = 6 µg/mL).

Molecular Formula C33H52O4
Molecular Weight 512.8 g/mol
Cat. No. B8074949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEscin
Molecular FormulaC33H52O4
Molecular Weight512.8 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1CC2C(CC1(C)C)C3=CCC4C5CCCC(C5CCC4(C3(CC2O)C)C)(C)CO
InChIInChI=1S/C33H52O4/c1-8-20(2)29(36)37-28-16-22-23(17-30(28,3)4)26-12-11-25-21-10-9-14-31(5,19-34)24(21)13-15-32(25,6)33(26,7)18-27(22)35/h8,12,21-25,27-28,34-35H,9-11,13-19H2,1-7H3/b20-8+
InChIKeyXAVPEFBKSWBXRZ-DNTJNYDQSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 350 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Escin: A Saponin Mixture with Validated Venotonic and Anti-Inflammatory Activity


Escin, a natural mixture of triterpenoid saponins primarily extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum), is a well-characterized phlebotropic agent with established anti-inflammatory and anti-edematous properties . As the principal bioactive component in horse chestnut seed extract (HCSE), escin has been extensively studied for its efficacy in treating chronic venous insufficiency (CVI), hemorrhoids, and various forms of edema [1]. Its therapeutic effects are attributed to its ability to reduce capillary permeability, improve venous tone, and inhibit key inflammatory mediators [2].

Why Generic Saponins or Single Flavonoids Cannot Substitute for Escin in Procurement Specifications


Escin's therapeutic profile is not simply a class effect of all saponins or phlebotropic agents; its unique chemical structure and distinct mechanism of action preclude direct substitution. Unlike many other saponins that function primarily as surfactants or exhibit non-specific cytotoxicity, escin demonstrates a targeted, glucocorticoid-like anti-inflammatory activity without immunosuppressive effects, a key differentiator [1]. Furthermore, in direct clinical comparisons with other venous insufficiency treatments like compression stockings, escin (as HCSE) has demonstrated therapeutic equivalence, a benchmark not established for many alternative phlebotropics like diosmin or troxerutin as monotherapies in similar robust RCTs [2]. The compound's specific inhibition of enzymes like elastase and hyaluronidase, which degrade the endothelial glycocalyx, is central to its venoprotective action and is not a universal property of the saponin class [3]. Therefore, substituting escin with a different saponin or flavonoid without comparable, quantifiable evidence on these specific endpoints introduces significant uncertainty in achieving the desired therapeutic or research outcome.

Escin Quantitative Differentiation Evidence: Head-to-Head and Comparative Data


Superior Reduction of Hemorrhoid Bleeding Recurrence with Escin + MPFF Combination

In a double-blind randomized controlled trial (NCT06748014) of 108 patients with grade 1 or 2 acute internal hemorrhoids who achieved initial hemostasis, the addition of escin (120 mg/day) to Micronized Purified Flavonoid Fraction (MPFF) significantly reduced the recurrence of bleeding compared to MPFF plus placebo. At 3 months, recurrence was 7.02% in the escin combination group versus 23.52% in the MPFF-only group (HR 3.95, P=0.009), a clinically and statistically significant difference. Furthermore, the median time to bleeding cessation was accelerated from 4 days to 2 days (P<0.001) [1].

Hemorrhoids Chronic Venous Disease Phlebotonic

Therapeutic Equivalence to Compression Stockings for Edema Reduction in CVI

A landmark randomized controlled trial (n=240) directly compared oral escin (as HCSE, 50 mg aescin twice daily) to class II compression stockings, the gold standard therapy for chronic venous insufficiency (CVI). Over 12 weeks, HCSE reduced lower leg volume by an average of 43.8 mL, which was statistically equivalent (p=0.001 for equivalence) to the 46.7 mL reduction achieved with compression therapy. Both treatments were significantly superior to placebo, which saw a 9.8 mL increase in leg volume [1].

Chronic Venous Insufficiency Edema Vascular Medicine

Longer Anti-Inflammatory Duration than Dexamethasone Without Immunosuppression

In a comparative in vivo study of acute inflammation in mice, intravenous escin demonstrated an anti-inflammatory effect comparable in magnitude to that of dexamethasone in a carrageenan-induced paw edema model. Crucially, the duration of this effect was significantly longer with escin, persisting beyond the timeframe observed for dexamethasone. Furthermore, subsequent evaluation of immune parameters (spleen index, thymus index, lymphocyte count, TNF-alpha) confirmed that, unlike dexamethasone, escin did not produce any measurable immunosuppressive effects [1].

Inflammation Immunopharmacology In Vivo Models

High Cytotoxicity Against Melanoma Cells (IC50 6 µg/mL)

Escin exhibits potent, dose-dependent cytotoxicity against human skin melanoma cells (CHL-1 cell line) with an IC50 value of 6 µg/mL, as determined by MTT assay after 24 hours of exposure. This cytotoxic effect was mediated through the inactivation of Bcl-2 signaling and induction of apoptosis via increased reactive oxygen species [1]. While not a direct comparator study, this quantitative potency data allows for cross-study comparison with other natural product candidates being evaluated for melanoma therapy, establishing a clear potency benchmark for further investigation.

Cancer Research Cytotoxicity Melanoma

Favorable Safety Profile Compared to Mannitol in Edema Treatment

A systematic review of randomized clinical trials evaluating systemic escin for post-traumatic/post-operative edema concluded that the incidence of adverse events with escin did not significantly differ from the active comparator mannitol, a standard osmotic diuretic used for cerebral edema. The evidence confidence was rated as moderate by GRADE-CERQual [1]. This suggests escin offers an edema-reducing effect comparable to mannitol but with a potentially distinct and favorable tolerability profile, particularly for longer-term or outpatient management.

Toxicity Edema Venous Insufficiency

High-Confidence Application Scenarios for Escin Based on Quantitative Evidence


Clinical Management of Acute Internal Hemorrhoids as Adjunct to MPFF Therapy

Based on evidence from a double-blind RCT, escin (120 mg/day) should be prioritized as an add-on to micronized purified flavonoid fraction (MPFF) for patients with grade 1 or 2 acute internal hemorrhoids. This combination significantly reduces the risk of bleeding recurrence at 3 months (7.02% vs. 23.52% with MPFF alone) and accelerates the time to bleeding cessation from 4 to 2 days [1]. This application scenario is directly supported by Level I evidence.

Oral Alternative to Compression Stockings for Edema Reduction in Chronic Venous Insufficiency

In the management of chronic venous insufficiency (CVI), oral escin (as HCSE, 50 mg twice daily) is a validated, evidence-based alternative to class II compression stockings for reducing lower-leg edema. An equivalence trial demonstrated that escin reduces leg volume by an average of 43.8 mL, which is statistically equivalent to the 46.7 mL reduction achieved with mechanical compression [1]. This supports its use in patients who are non-adherent to or cannot tolerate compression therapy.

Long-Acting Anti-Inflammatory Agent for In Vivo Research Without Immunosuppressive Confounders

For preclinical studies of acute inflammation, escin offers a distinct advantage over glucocorticoids like dexamethasone. It provides a comparable anti-inflammatory effect but with a longer duration of action and, critically, without the immunosuppressive side effects that can confound experimental outcomes [1]. This makes escin a superior choice for research models where the preservation of immune function is essential.

In Vitro Screening of Anti-Melanoma Compounds

Researchers engaged in screening natural products for anti-cancer activity against melanoma can use escin as a reference compound or a lead candidate. Its well-defined and potent in vitro cytotoxicity against the CHL-1 melanoma cell line (IC50 = 6 µg/mL) provides a valuable quantitative benchmark for comparing the efficacy of novel test articles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Escin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.